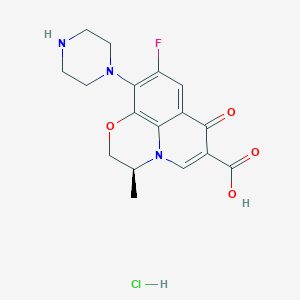

Desmethyl Levofloxacin Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C17H19ClFN3O4 |

|---|---|

Molecular Weight |

383.8 g/mol |

IUPAC Name |

(2S)-7-fluoro-2-methyl-10-oxo-6-piperazin-1-yl-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C17H18FN3O4.ClH/c1-9-8-25-16-13-10(15(22)11(17(23)24)7-21(9)13)6-12(18)14(16)20-4-2-19-3-5-20;/h6-7,9,19H,2-5,8H2,1H3,(H,23,24);1H/t9-;/m0./s1 |

InChI Key |

IOFZKWNXVPUJLW-FVGYRXGTSA-N |

Synonyms |

(3S)-9-Fluoro-2,3-dihydro-3-methyl-7-oxo-10-(1-piperazinyl)-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid Hydrochloride; DN 5455 Hydrochloride; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Desmethyl Levofloxacin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethyl Levofloxacin, also known as Levofloxacin Related Compound A or Levofloxacin Impurity B, is a key metabolite and process impurity of the broad-spectrum fluoroquinolone antibiotic, Levofloxacin. Its synthesis and characterization are crucial for drug metabolism studies, impurity profiling, and the development of analytical standards to ensure the quality and safety of Levofloxacin drug products. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of Desmethyl Levofloxacin Hydrochloride.

Introduction

Levofloxacin, the levorotatory isomer of ofloxacin, is a widely used antibiotic effective against a variety of Gram-positive and Gram-negative bacteria. Desmethyl Levofloxacin is a primary metabolite formed by the N-demethylation of the piperazinyl substituent of Levofloxacin. It is also a potential impurity in the manufacturing process of Levofloxacin. Therefore, the availability of pure this compound as a reference standard is essential for analytical method development, validation, and routine quality control of Levofloxacin. This document outlines a detailed methodology for its synthesis and comprehensive characterization using modern analytical techniques.

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction followed by salt formation. The key starting material is (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid.

Synthesis Pathway

Caption: Synthesis pathway of this compound.

Experimental Protocol: Synthesis

Materials:

-

(S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid

-

Piperazine (anhydrous)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Ethanol

-

Hydrochloric acid (ethanolic solution)

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid (1 equivalent) in anhydrous DMSO.

-

Addition of Piperazine: Add an excess of anhydrous piperazine (approximately 5-10 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to 80-100°C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: After completion of the reaction, cool the mixture to room temperature and pour it into a large volume of ice-cold water.

-

Precipitation: Stir the aqueous mixture for 30 minutes to allow for the precipitation of the crude Desmethyl Levofloxacin free base.

-

Filtration and Washing: Filter the precipitate, wash thoroughly with water to remove excess piperazine and DMSO, and then with a small amount of cold ethanol.

-

Drying: Dry the crude product under vacuum.

-

Salt Formation: Suspend the crude Desmethyl Levofloxacin in ethanol. Add a stoichiometric amount of ethanolic hydrochloric acid dropwise while stirring.

-

Crystallization: Stir the mixture at room temperature for 1-2 hours to facilitate the crystallization of this compound. The product may be further purified by recrystallization from a suitable solvent system like ethanol/diethyl ether.

-

Isolation and Drying: Filter the crystalline product, wash with diethyl ether, and dry under vacuum to obtain pure this compound.

Characterization of this compound

A combination of spectroscopic and chromatographic techniques is employed to confirm the identity, purity, and structure of the synthesized this compound.

Analytical Workflow

Caption: Analytical workflow for the characterization of the compound.

Physicochemical Properties

| Property | Value |

| Chemical Name | (S)-9-Fluoro-3-methyl-10-(piperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid hydrochloride |

| Synonyms | Levofloxacin Related Compound A, Levofloxacin Impurity B HCl |

| Molecular Formula | C₁₇H₁₈FN₃O₄ · HCl[3] |

| Molecular Weight | 383.8 g/mol [3] |

| Appearance | Off-white to pale yellow solid |

| Melting Point | >220°C (decomposes) |

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of this compound and for separating it from Levofloxacin and other related impurities.

Experimental Protocol: HPLC

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate (B1210297) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A typical mobile phase could be a mixture of a buffer containing ammonium acetate, cupric sulfate, and L-isoleucine with methanol (B129727) (70:30 v/v)[4].

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 294 nm

-

Column Temperature: 30-40°C

-

Injection Volume: 10-20 µL

-

Diluent: Mobile phase or a mixture of water and acetonitrile.

Expected Results: A single major peak corresponding to Desmethyl Levofloxacin should be observed with a purity of >98%. The retention time will be different from that of Levofloxacin.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized compound.

Experimental Protocol: Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

-

Scan Range: m/z 100-500.

Expected Results:

| Ion | Expected m/z |

| [M+H]⁺ (free base) | 348.1 |

| [M+H]⁺ (HCl salt) | 348.1 |

The mass spectrum is expected to show a prominent peak at m/z 348.1, corresponding to the protonated molecule of the free base [M+H]⁺[5]. Fragmentation patterns can be analyzed in MS/MS experiments to further confirm the structure, with expected losses of H₂O, CO₂, and fragments from the piperazine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound.

Experimental Protocol: NMR

-

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD).

-

Spectrometer: 400 MHz or higher.

-

Experiments: ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC.

Expected ¹H NMR Spectral Data (in DMSO-d₆, inferred from related structures):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.9 | s | 1H | H-5 (vinylic proton) |

| ~7.6 | d | 1H | H-8 (aromatic proton) |

| ~4.8 | m | 1H | H-3 (methine proton) |

| ~4.5 | m | 2H | H-2 (methylene protons) |

| ~3.2 | t | 4H | Piperazine protons adjacent to quinolone |

| ~3.0 | t | 4H | Piperazine protons adjacent to NH |

| ~1.4 | d | 3H | CH₃ at C-3 |

| ~9.5 (broad) | s | 2H | Piperazine NH₂⁺ |

| ~15.0 (broad) | s | 1H | COOH |

Expected ¹³C NMR Spectral Data (in DMSO-d₆, inferred from related structures):

| Chemical Shift (δ, ppm) | Assignment |

| ~176 | COOH |

| ~166 | C=O (ketone) |

| ~155 (d) | C-F |

| ~147 | Quaternary carbons |

| ~138 | Quaternary carbons |

| ~120 (d) | C-H aromatic |

| ~118 | Quaternary carbons |

| ~106 | C-H aromatic |

| ~105 | C-H vinylic |

| ~66 | O-CH₂ |

| ~50 | CH-CH₃ |

| ~48 | Piperazine carbons |

| ~43 | Piperazine carbons |

| ~18 | CH₃ |

Note: The chemical shifts are approximate and may vary depending on the solvent and concentration. The 'd' indicates a doublet due to coupling with fluorine.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Experimental Protocol: FT-IR

-

Method: KBr pellet or Attenuated Total Reflectance (ATR).

-

Spectral Range: 4000-400 cm⁻¹.

Expected FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 (broad) | O-H stretch (carboxylic acid), N-H stretch |

| 3000-2800 | C-H stretch (aliphatic and aromatic) |

| ~1725 | C=O stretch (carboxylic acid) |

| ~1620 | C=O stretch (ketone), C=C stretch (aromatic) |

| ~1450 | C-H bend |

| ~1300-1000 | C-N stretch, C-O stretch, C-F stretch |

Conclusion

This technical guide provides a detailed framework for the synthesis and comprehensive characterization of this compound. The outlined experimental protocols for synthesis and characterization using HPLC, MS, NMR, and FT-IR will be valuable for researchers and scientists in the fields of medicinal chemistry, drug metabolism, and pharmaceutical analysis. The availability of well-characterized this compound is critical for ensuring the quality and safety of Levofloxacin formulations.

References

Pharmacological Activity of N-desmethyl levofloxacin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-desmethyl levofloxacin (B1675101) is the primary human metabolite of the widely prescribed fluoroquinolone antibiotic, levofloxacin. A critical review of available data reveals a significant contradiction in its reported pharmacological activity. While regulatory bodies and major drug information resources classify N-desmethyl levofloxacin as having "little relevant pharmacological activity," several commercial suppliers and research publications present it as an "active metabolite" with demonstrable in vitro antibacterial properties. This guide provides a comprehensive overview of the existing data, including a comparative analysis of its antimicrobial spectrum against its parent compound, levofloxacin. It also details relevant experimental protocols and visualizes the presumed mechanism of action, offering a critical resource for researchers and drug development professionals investigating fluoroquinolone metabolism and activity.

Introduction

Levofloxacin, the levorotatory isomer of ofloxacin, is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are crucial for DNA replication, transcription, repair, and recombination.[3][4] In humans, levofloxacin undergoes limited metabolism, with less than 5% of the administered dose being recovered in the urine as its metabolites, N-desmethyl levofloxacin and levofloxacin-N-oxide.[5][6]

The pharmacological relevance of N-desmethyl levofloxacin has been a subject of conflicting reports. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) have consistently stated that this metabolite possesses "little relevant pharmacological activity."[6] This position is mirrored in comprehensive drug databases like DrugBank.[5] In contrast, several commercial suppliers of N-desmethyl levofloxacin for research purposes market it as an "active metabolite" and provide specific Minimum Inhibitory Concentration (MIC) values against a range of bacterial strains.[7][8][9] This discrepancy highlights the need for a thorough evaluation of the available scientific literature to provide a clear and data-driven perspective on the pharmacological profile of N-desmethyl levofloxacin.

This technical guide aims to:

-

Present a consolidated view of the reported pharmacological activity of N-desmethyl levofloxacin.

-

Provide a comparative summary of its in vitro antibacterial activity against levofloxacin in a structured tabular format.

-

Detail the experimental methodology for determining antimicrobial susceptibility.

-

Visualize the presumed mechanism of action of N-desmethyl levofloxacin.

Antimicrobial Activity

The primary point of contention regarding N-desmethyl levofloxacin revolves around its antimicrobial activity. The following tables summarize the publicly available quantitative data, primarily in the form of MIC values.

Data Presentation

Table 1: In Vitro Antimicrobial Activity of N-desmethyl levofloxacin

| Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus | Gram-positive | 4 | [7][8][9] |

| Staphylococcus epidermidis | Gram-positive | 1 | [7][8][9] |

| Bacillus subtilis | Gram-positive | 1 | [7][8][9] |

| Escherichia coli | Gram-negative | 0.012 | [7][8][9] |

| Pseudomonas aeruginosa | Gram-negative | >4 | [7][8][9] |

| Klebsiella pneumoniae | Gram-negative | 0.25 | [7][8][9] |

Table 2: Comparative In Vitro Antimicrobial Activity of N-desmethyl levofloxacin and Levofloxacin

| Bacterial Strain | Gram Stain | N-desmethyl levofloxacin MIC (µg/mL) | Levofloxacin MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus | Gram-positive | 4 | 0.25 - 4 | [10] |

| Staphylococcus epidermidis | Gram-positive | 1 | Not Reported | [10] |

| Bacillus subtilis | Gram-positive | 1 | Not Reported | [10] |

| Escherichia coli | Gram-negative | >100 | 1.56 | [10] |

| Pseudomonas aeruginosa | Gram-negative | >100 | 6.25 | [10] |

| Klebsiella pneumoniae | Gram-negative | 100 | 3.12 | [10] |

Note: The data presented in Table 2 is derived from a study where N-desmethyl levofloxacin was used as a starting material for the synthesis of new derivatives. The reported MIC values for the parent compounds may differ from other sources.

Mechanism of Action

The mechanism of action of N-desmethyl levofloxacin has not been explicitly studied. However, as a fluoroquinolone derivative, it is presumed to share the same mechanism as its parent compound, levofloxacin. This involves the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[4]

-

DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process essential for DNA replication and transcription.

-

Topoisomerase IV: This enzyme is crucial for the decatenation of daughter chromosomes following DNA replication, allowing for proper cell division.

By inhibiting these enzymes, N-desmethyl levofloxacin would disrupt DNA synthesis and lead to bacterial cell death.

Mandatory Visualization

Caption: Presumed mechanism of action of N-desmethyl levofloxacin.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of N-desmethyl levofloxacin using the agar (B569324) dilution method, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[11][12][13]

Agar Dilution Method for MIC Determination

1. Preparation of Antimicrobial Stock Solution:

-

Accurately weigh a suitable amount of N-desmethyl levofloxacin powder.

-

Dissolve the powder in a minimal amount of a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide (B87167) [DMSO]), followed by dilution with sterile deionized water to achieve a high-concentration stock solution (e.g., 1000 µg/mL).

-

Sterilize the stock solution by filtration through a 0.22 µm membrane filter.

2. Preparation of Agar Plates with Antimicrobial Agent:

-

Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize by autoclaving.

-

Cool the molten agar to 45-50°C in a water bath.

-

Prepare a series of twofold dilutions of the N-desmethyl levofloxacin stock solution in sterile deionized water.

-

Add a specific volume of each antimicrobial dilution to a corresponding volume of molten MHA to achieve the final desired concentrations (e.g., 1 part antimicrobial solution to 9 parts agar). For example, to achieve a final concentration of 10 µg/mL, add 1 mL of a 100 µg/mL antimicrobial solution to 9 mL of molten agar.

-

Mix thoroughly by inverting the tubes and pour the agar into sterile Petri dishes. Allow the agar to solidify completely.

-

Prepare a growth control plate containing MHA without any antimicrobial agent.

3. Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

-

Transfer the colonies to a tube containing a suitable broth (e.g., Tryptic Soy Broth).

-

Incubate the broth culture at 35-37°C until it achieves a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum in sterile saline or broth to achieve a final concentration of approximately 10⁷ CFU/mL.

4. Inoculation of Agar Plates:

-

Using a multipoint inoculator (e.g., a Steers replicator), inoculate the surface of each agar plate with the prepared bacterial suspension. Each spot should contain approximately 10⁴ CFU.

-

Allow the inoculum spots to dry completely before inverting the plates.

5. Incubation:

-

Incubate the inoculated plates at 35-37°C for 16-20 hours in an ambient atmosphere.

6. Interpretation of Results:

-

The MIC is defined as the lowest concentration of N-desmethyl levofloxacin that completely inhibits the visible growth of the test organism. Any faint haze or single colony should be disregarded.

-

Growth should be clearly visible on the growth control plate.

Mandatory Visualization

Caption: Experimental workflow for MIC determination by agar dilution.

Cytotoxicity and Other Pharmacological Activities

There is a notable lack of publicly available data on the cytotoxicity of N-desmethyl levofloxacin. While studies have investigated the cytotoxic effects of the parent drug, levofloxacin, on various cell lines, including bone marrow mesenchymal stem cells, these findings cannot be directly extrapolated to its N-desmethyl metabolite.[14] Similarly, there is no information regarding the inhibitory activity of N-desmethyl levofloxacin against its presumed enzymatic targets, DNA gyrase and topoisomerase IV, with no reported IC₅₀ values.

Research on the broader pharmacological effects of N-desmethyl levofloxacin, including its potential to modulate cellular signaling pathways, is also absent from the current scientific literature. Studies on levofloxacin have suggested its involvement in pathways such as the MAPK/apoptosis and Bax/Bcl-2/caspase-3 pathways, but it remains unknown if N-desmethyl levofloxacin shares these properties.[15][16]

Discussion and Future Directions

The conflicting information surrounding the pharmacological activity of N-desmethyl levofloxacin presents a significant challenge for the scientific community. The assertion by regulatory bodies that it has "little relevant pharmacological activity" is likely based on its low concentration in vivo relative to the parent drug and its comparatively weaker in vitro activity against many bacterial species. However, the data from commercial and research sources, indicating measurable MIC values, suggests that the metabolite is not entirely inert.

This discrepancy underscores the need for further, more comprehensive studies to fully characterize the pharmacological profile of N-desmethyl levofloxacin. Key areas for future research include:

-

Head-to-head comparative studies: Rigorous in vitro studies comparing the MIC and Minimum Bactericidal Concentration (MBC) values of N-desmethyl levofloxacin and levofloxacin against a broad panel of clinically relevant bacterial isolates.

-

Enzyme inhibition assays: Determination of the IC₅₀ values of N-desmethyl levofloxacin against purified bacterial DNA gyrase and topoisomerase IV to quantify its inhibitory potency at the molecular level.

-

Cytotoxicity studies: Evaluation of the cytotoxic effects of N-desmethyl levofloxacin on various human cell lines (e.g., HepG2, HEK293) to assess its safety profile.

-

In vivo studies: Animal models of infection could help to elucidate the potential contribution, if any, of N-desmethyl levofloxacin to the overall therapeutic effect of levofloxacin.

-

Signaling pathway analysis: Investigating the potential for N-desmethyl levofloxacin to modulate cellular signaling pathways in both bacterial and mammalian cells.

Conclusion

N-desmethyl levofloxacin exists in a gray area of pharmacology, officially considered to have minimal activity yet demonstrating measurable antibacterial effects in some contexts. For researchers and drug development professionals, it is crucial to acknowledge this ambiguity. While its contribution to the overall clinical efficacy of levofloxacin may be limited, its in vitro activity warrants consideration, particularly when studying fluoroquinolone metabolism, potential off-target effects, and the development of new derivatives. The data and protocols presented in this guide provide a foundation for further investigation into the true pharmacological role of this levofloxacin metabolite.

References

- 1. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dilution Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 3. What is the mechanism of Levofloxacin Hydrochloride? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. GSRS [precision.fda.gov]

- 6. WO2006009374A1 - Process for preparing levofloxacin or its hydrate - Google Patents [patents.google.com]

- 7. DNA topoisomerase targets of the fluoroquinolones: A strategy for avoiding bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluoroquinolones cause changes in extracellular matrix, signalling proteins, metalloproteinases and caspase-3 in cultured human tendon cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nichireibiosciences.co.jp [nichireibiosciences.co.jp]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. Levofloxacin exerts broad-spectrum anticancer activity via regulation of THBS1, LAPTM5, SRD5A3, MFAP5 and P4HA1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Levofloxacin increases the effect of serum deprivation on anoikis of rat nucleus pulposus cells via Bax/Bcl-2/caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Desmethyl Levofloxacin in Levofloxacin Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levofloxacin (B1675101), a third-generation fluoroquinolone antibiotic, is a widely prescribed antibacterial agent valued for its broad spectrum of activity and favorable pharmacokinetic profile. While primarily excreted unchanged, a small fraction of levofloxacin undergoes metabolism in humans, leading to the formation of two main metabolites: desmethyl levofloxacin and levofloxacin-N-oxide. This technical guide provides an in-depth examination of the role of desmethyl levofloxacin in the overall metabolism of levofloxacin. It consolidates current knowledge on its formation, pharmacokinetic characteristics, and biological activity, supported by quantitative data, detailed experimental methodologies, and pathway visualizations. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and metabolic studies.

Introduction

Levofloxacin is the levorotatory isomer of ofloxacin (B1677185) and exhibits potent bactericidal activity by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2] Its clinical efficacy is well-established for a variety of infections.[2] The disposition of levofloxacin in the human body is characterized by high bioavailability (approximately 99%) and predominant excretion of the unchanged drug in the urine.[1][2][3] However, a minor metabolic pathway exists, resulting in the generation of metabolites, including desmethyl levofloxacin. Understanding the complete metabolic profile of a drug is crucial for a thorough assessment of its efficacy, safety, and potential for drug-drug interactions. This guide focuses specifically on the desmethyl metabolite, aiming to clarify its significance in the context of levofloxacin's pharmacology.

Formation and Metabolic Pathway of Desmethyl Levofloxacin

Levofloxacin undergoes limited metabolism in humans.[2] Two primary metabolites have been identified: desmethyl levofloxacin and levofloxacin-N-oxide.[1] Together, these metabolites account for less than 5% of an administered dose of levofloxacin recovered in the urine, indicating that metabolism is a minor route of elimination for the parent drug.[1][4]

The formation of desmethyl levofloxacin occurs via N-demethylation of the piperazine (B1678402) ring of the levofloxacin molecule. While the specific cytochrome P450 (CYP450) isoenzymes responsible for this biotransformation in humans have not been definitively ascertained, in vitro studies with human liver microsomes can be employed to investigate the involvement of various CYP enzymes.[1][5] Some research suggests that Pseudomonas aeruginosa, a pathogenic bacterium, possesses CYP enzymes capable of N-demethylating fluoroquinolones, highlighting a potential for microbial metabolism to contribute to the formation of desmethyl derivatives in the context of an infection.[6]

Figure 1: Metabolic pathway of levofloxacin.

Quantitative Pharmacokinetic Data

The pharmacokinetics of levofloxacin are well-characterized, with the majority of the drug being cleared renally. The metabolic clearance, which includes the formation of desmethyl levofloxacin, represents a small fraction of the total body clearance.

| Parameter | Levofloxacin | Desmethyl Levofloxacin | Reference |

| Urinary Excretion (as % of dose) | ~87% (unchanged) | <5% (combined with N-oxide) | [1][4] |

| Metabolism | Minimal | Minor metabolite | [1][3] |

| Terminal Half-life (t½) | 6-8 hours | Data not available | [1][2] |

| Total Body Clearance (CL) | 10.8 ± 4.60 L/h | Data not available | [7] |

| Volume of Distribution (Vd) | 109 ± 64 L | Data not available | [7] |

| Plasma Protein Binding | 24-38% | Data not available | [1][3] |

Table 1: Pharmacokinetic Parameters of Levofloxacin and Desmethyl Levofloxacin

Biological Activity of Desmethyl Levofloxacin

There are conflicting reports regarding the pharmacological activity of desmethyl levofloxacin. Several sources state that neither desmethyl levofloxacin nor levofloxacin-N-oxide possesses any relevant pharmacological activity.[1][3] However, other evidence suggests that desmethyl levofloxacin is an active metabolite with antibacterial properties.[8] One study reported its activity against a panel of bacteria, with Minimum Inhibitory Concentrations (MICs) indicating potency against certain strains.[8] Specifically, it has shown activity against S. aureus, S. epidermidis, B. subtilis, E. coli, P. aeruginosa, and K. pneumoniae.[8] Further research is warranted to fully elucidate the clinical significance of this in vitro activity.

Experimental Protocols

The study of levofloxacin metabolism and the quantification of its metabolites typically involve sophisticated analytical techniques. Below are generalized methodologies for key experiments.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to identify the enzymes responsible for desmethyl levofloxacin formation.

Figure 2: Workflow for in vitro metabolism study.

Methodology:

-

Incubation: Human liver microsomes are incubated with levofloxacin in the presence of an NADPH-generating system (cofactor for CYP450 enzymes) in a phosphate buffer at 37°C.[5]

-

Reaction Termination: The reaction is stopped at various time points by adding a quenching solvent such as acetonitrile.[9]

-

Sample Preparation: The quenched samples are centrifuged to precipitate proteins.[9]

-

Analysis: The supernatant is collected and analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the formation of desmethyl levofloxacin.[9][10]

Quantification of Desmethyl Levofloxacin in Human Plasma/Urine

This protocol is for determining the concentration of desmethyl levofloxacin in biological matrices from clinical studies.

Methodology:

-

Sample Preparation (Protein Precipitation): To a known volume of plasma or urine, a protein precipitating agent like acetonitrile is added. The sample is vortexed and then centrifuged.[9]

-

Extraction: The supernatant is transferred to a clean tube and may be evaporated to dryness and reconstituted in the mobile phase for analysis.

-

Chromatographic Separation: The prepared sample is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C18). A gradient or isocratic mobile phase is used to separate desmethyl levofloxacin from levofloxacin and other endogenous components.[10][11]

-

Detection and Quantification: The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS). The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify desmethyl levofloxacin based on its unique mass-to-charge ratio (m/z) transitions.[9][10] A standard curve is generated using known concentrations of a desmethyl levofloxacin reference standard to quantify the metabolite in the samples.[9]

Conclusion

Desmethyl levofloxacin is a minor metabolite of levofloxacin, formed via N-demethylation. It accounts for a very small percentage of the administered levofloxacin dose, with the parent drug being primarily eliminated unchanged through the kidneys. While some evidence suggests that desmethyl levofloxacin possesses in vitro antibacterial activity, its clinical significance is likely limited due to its low systemic exposure. The specific human enzymes responsible for its formation require further investigation. The analytical methods outlined in this guide, particularly LC-MS/MS, are essential tools for the continued study of levofloxacin metabolism and for precisely quantifying its metabolites in biological systems. A comprehensive understanding of even minor metabolic pathways is a critical component of drug development and ensures a complete safety and efficacy profile.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Levofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The clinical pharmacokinetics of levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Levofloxacin - Wikipedia [en.wikipedia.org]

- 5. Determination of the inhibitory potential of 6 fluoroquinolones on CYP1A2 and CYP2C9 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Drug metabolism of ciprofloxacin, ivacaftor, and raloxifene by Pseudomonas aeruginosa cytochrome P450 CYP107S1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. revistaseug.ugr.es [revistaseug.ugr.es]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. merckmillipore.com [merckmillipore.com]

In Vitro Antibacterial Activity of Levofloxacin Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Levofloxacin (B1675101), a third-generation fluoroquinolone antibiotic, is a cornerstone in the treatment of a wide array of bacterial infections. Its clinical efficacy is primarily attributed to the parent compound's potent inhibitory action against bacterial DNA gyrase and topoisomerase IV. While the metabolism of levofloxacin in humans is limited, understanding the biological activity of its metabolites is crucial for a comprehensive assessment of its therapeutic profile and for drug development purposes. This technical guide provides an in-depth analysis of the in vitro antibacterial activity of the principal metabolites of levofloxacin: desmethyl-levofloxacin and levofloxacin-N-oxide. The available scientific literature strongly indicates that these metabolites possess significantly reduced or no clinically relevant antibacterial activity compared to the parent drug. This guide summarizes the available quantitative data, details the experimental protocols for assessing antibacterial activity, and provides visual representations of metabolic pathways and experimental workflows.

Introduction to Levofloxacin Metabolism

Levofloxacin undergoes limited metabolism in the human body, with the majority of the drug excreted unchanged in the urine. Less than 5% of an administered dose is recovered as metabolites. The two primary metabolites identified are desmethyl-levofloxacin and levofloxacin-N-oxide. The formation of these metabolites occurs through demethylation and oxidation, respectively. Several sources assert that neither of these metabolites appears to possess any relevant pharmacological activity. This guide will delve into the available scientific evidence to substantiate these claims.

Quantitative Data on Antibacterial Activity

The in vitro antibacterial activity of an antimicrobial agent is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. A lower MIC value indicates greater potency.

Comparative MIC of Levofloxacin and N-desmethyl Levofloxacin

A study by Mohammadhosseini et al. (2012) provides a direct comparison of the in vitro antibacterial activity of levofloxacin and its metabolite, N-desmethyl levofloxacin, against a panel of Gram-positive and Gram-negative bacteria. The results, summarized in Table 1, demonstrate a significant reduction in the antibacterial potency of the N-desmethyl metabolite.

| Bacterial Strain | Levofloxacin MIC (µg/mL) | N-desmethyl Levofloxacin MIC (µg/mL) |

| Staphylococcus aureus ATCC 25923 | 0.25 | 2.5 |

| Staphylococcus epidermidis ATCC 12228 | 0.25 | 2.5 |

| Bacillus subtilis ATCC 6633 | 0.125 | 1.25 |

| Escherichia coli ATCC 25922 | 0.0625 | 0.5 |

| Pseudomonas aeruginosa ATCC 27853 | 1 | 5 |

| Klebsiella pneumoniae ATCC 10031 | 0.125 | 1.25 |

| (Data sourced from Mohammadhosseini et al., 2012)[1][2] |

As the data indicates, the MIC values for N-desmethyl levofloxacin are consistently 8 to 10 times higher than those of the parent levofloxacin, indicating a substantial decrease in its antibacterial activity.

Antibacterial Activity of Levofloxacin-N-oxide

Experimental Protocols for MIC Determination

The determination of Minimum Inhibitory Concentrations is a standardized process critical for the evaluation of antimicrobial agents. The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (CLSI/EUCAST)

This is a widely used method for determining the MIC of an antimicrobial agent.

-

Preparation of Antimicrobial Agent Stock Solution : A stock solution of the test compound (levofloxacin, desmethyl-levofloxacin, or levofloxacin-N-oxide) is prepared in a suitable solvent at a high concentration.

-

Serial Dilutions : The stock solution is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.

-

Bacterial Inoculum Preparation : The bacterial strains to be tested are cultured on an appropriate agar (B569324) medium overnight. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation : Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the prepared bacterial suspension. A growth control well (containing broth and bacteria but no drug) and a sterility control well (containing broth only) are also included.

-

Incubation : The microtiter plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.

-

Reading of Results : The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.

Agar Dilution Method

This method involves the incorporation of the antimicrobial agent into an agar medium.

-

Preparation of Antimicrobial-Containing Agar Plates : A stock solution of the test compound is prepared and serially diluted. Each dilution is then added to molten Mueller-Hinton Agar, which is subsequently poured into petri dishes and allowed to solidify. A control plate with no antimicrobial agent is also prepared.

-

Bacterial Inoculum Preparation : The bacterial inoculum is prepared as described for the broth microdilution method.

-

Inoculation : The surface of each agar plate is spot-inoculated with the prepared bacterial suspension.

-

Incubation : The plates are incubated at 35 ± 2°C for 16-20 hours.

-

Reading of Results : The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the bacteria at the inoculation spot.

Visualizations

Signaling Pathway: Levofloxacin Metabolism and Target Interaction

The following diagram illustrates the metabolic pathway of levofloxacin and the presumed lack of significant interaction of its metabolites with the bacterial DNA gyrase and topoisomerase IV enzymes.

Caption: Levofloxacin metabolism and target interaction pathway.

Experimental Workflow: Broth Microdilution MIC Assay

The following diagram outlines the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration.

Caption: Workflow for Broth Microdilution MIC Determination.

Conclusion

References

Desmethyl Levofloxacin Hydrochloride: A Comprehensive Technical Guide for Use as a Pharmaceutical Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Desmethyl Levofloxacin (B1675101) Hydrochloride, a critical pharmaceutical reference standard. Desmethyl Levofloxacin is the primary metabolite of Levofloxacin, a broad-spectrum fluoroquinolone antibiotic.[1][2] As a key impurity and metabolite, a well-characterized reference standard of Desmethyl Levofloxacin Hydrochloride is essential for the accurate identification, quantification, and quality control of Levofloxacin in drug substance and drug product manufacturing.[3] This document details its chemical and physical properties, provides a general synthesis pathway, outlines detailed analytical methodologies for its characterization, and discusses its stability and storage. All quantitative data is presented in structured tables, and experimental workflows are visualized using diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

Levofloxacin, the levorotatory isomer of ofloxacin, is a widely used fluoroquinolone antibiotic effective against a variety of bacterial infections.[4] The metabolism of Levofloxacin in humans primarily yields Desmethyl-levofloxacin and Levofloxacin-N-oxide.[5] Desmethyl Levofloxacin, also known as Levofloxacin Impurity A, is a significant related substance that must be monitored and controlled during the manufacturing process and in the final pharmaceutical product to ensure its safety and efficacy.[3]

The availability of a highly purified and well-characterized this compound reference standard is crucial for pharmaceutical companies and regulatory agencies.[6] This reference standard serves as a benchmark for method development, validation, and routine quality control assays, including chromatographic purity and assay determinations.[7]

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental for its use as a reference standard.

| Property | Value | Source(s) |

| Chemical Name | (3S)-9-Fluoro-2,3-dihydro-3-methyl-7-oxo-10-(1-piperazinyl)-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid hydrochloride | [8] |

| Synonyms | Levofloxacin Impurity A, N-Desmethyllevofloxacin HCl, Levofloxacin Related Compound A | [3] |

| Molecular Formula | C₁₇H₁₉ClFN₃O₄ | [9] |

| Molecular Weight | 383.8 g/mol | [9] |

| CAS Number | 117707-40-1 (free base) | [10] |

| Appearance | Off-white to pale yellow solid | [N/A] |

| Purity (HPLC) | ≥98% | [8] |

| Solubility | DMF: 30 mg/mLDMSO: 25 mg/mLEthanol: 1 mg/mLPBS (pH 7.2): 5 mg/mL | [8] |

| Storage Temperature | -20°C | [8][10] |

| Stability | ≥ 4 years when stored properly | [8] |

Synthesis and Purification

The synthesis of high-purity this compound for use as a reference standard involves a multi-step process that requires careful control of reaction conditions and rigorous purification. A general synthetic pathway is outlined below.

The synthesis typically starts from (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][8][11]benzoxazine-6-carboxylic acid, which is reacted with piperazine (B1678402).[12] This reaction introduces the piperazine moiety at the C-10 position. The resulting N-desmethyl levofloxacin is then converted to its hydrochloride salt.

References

- 1. N-Nitroso N-desmethyl levofloxacin certified reference material, pharmaceutical secondary standard | Sigma-Aldrich [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Levofloxacin | C18H20FN3O4 | CID 149096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 7. uhplcs.com [uhplcs.com]

- 8. caymanchem.com [caymanchem.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. This compound | LGC Standards [lgcstandards.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of Desmethyl Levofloxacin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethyl Levofloxacin (B1675101) Hydrochloride, a primary metabolite of the potent fluoroquinolone antibiotic Levofloxacin, is a compound of significant interest in pharmaceutical research and development. Its presence as a metabolite and a potential impurity in the synthesis of Levofloxacin necessitates a thorough understanding of its chemical and pharmacological properties. This technical guide provides a comprehensive overview of the chemical properties of Desmethyl Levofloxacin Hydrochloride, including its physicochemical characteristics, synthesis, purification, and analytical methodologies. The information is curated to support researchers, scientists, and drug development professionals in their work with this compound.

Chemical and Physical Properties

This compound is the N-demethylated form of Levofloxacin, presented as a hydrochloride salt. Its fundamental chemical and physical properties are summarized in the table below, providing a foundational dataset for laboratory and developmental work.

| Property | Value | Source |

| IUPAC Name | (2S)-7-fluoro-2-methyl-10-oxo-6-piperazin-1-yl-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride | [1] |

| Synonyms | Levofloxacin Impurity A, (S)-9-Fluoro-2,3-dihydro-3-methyl-7-oxo-10-(1-piperazinyl)-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid Hydrochloride | [1] |

| Molecular Formula | C₁₇H₁₉ClFN₃O₄ | [1] |

| Molecular Weight | 383.8 g/mol | [1] |

| Appearance | Off-White to Pale Yellow Solid | [2] |

| Melting Point | >220°C (decomposition) | [2] |

| pKa (Strongest Acidic) | 5.38 (Predicted) | [3] |

| pKa (Strongest Basic) | 8.73 (Predicted) | [3] |

| UV max (λmax) | 223, 294, 326 nm | [4] |

Table 1: Physicochemical Properties of this compound

Solubility

The solubility of this compound has been determined in various common laboratory solvents. This information is critical for the design of analytical methods, formulation studies, and in vitro assays.

| Solvent | Solubility |

| DMF | 30 mg/mL |

| DMSO | 25 mg/mL |

| Ethanol | 1 mg/mL |

| PBS (pH 7.2) | 5 mg/mL |

Table 2: Solubility Data for this compound[4]

Synthesis and Purification

The synthesis of N-desmethyl levofloxacin is a key step in the preparation of certain levofloxacin derivatives. The general synthetic approach involves the nucleophilic substitution of a difluorinated benzoxazine (B1645224) precursor with piperazine (B1678402).

Synthesis Workflow

The synthesis of N-desmethyl levofloxacin can be visualized as a two-step process starting from a key intermediate.

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of N-Desmethyl Levofloxacin

A general method for the synthesis of N-desmethyl levofloxacin involves the reaction of piperazine with 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][3][4]benzoxazine-6-carboxylic acid[5].

-

Reaction Setup: In a suitable reaction vessel, dissolve 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][3][4]benzoxazine-6-carboxylic acid in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO).

-

Addition of Piperazine: Add an excess of piperazine to the reaction mixture.

-

Reaction Conditions: Heat the mixture at an elevated temperature (e.g., 80-120°C) and monitor the reaction progress by a suitable chromatographic technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture and precipitate the product by adding a non-polar solvent or water.

-

Isolation: Collect the crude N-desmethyl levofloxacin by filtration and wash with an appropriate solvent to remove excess piperazine and other impurities.

-

Conversion to Hydrochloride Salt: To prepare the hydrochloride salt, the isolated free base is dissolved in a suitable solvent (e.g., ethanol) and treated with a solution of hydrochloric acid. The resulting precipitate is then filtered and dried.

Experimental Protocol: Purification

Crude this compound can be purified by recrystallization to remove process-related impurities.

-

Solvent Selection: Choose a suitable solvent system for recrystallization. A mixture of a polar solvent (e.g., ethanol, acetonitrile) and water is often effective.

-

Dissolution: Dissolve the crude product in the minimum amount of the hot solvent system.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.

-

Hot Filtration: Filter the hot solution to remove insoluble impurities and activated carbon.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Methodologies

The quantification and impurity profiling of this compound are crucial for quality control. HPLC and LC-MS are the most common analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

A variety of HPLC methods have been reported for the analysis of levofloxacin and its impurities, including desmethyl levofloxacin.

| Parameter | Condition 1 | Condition 2 |

| Column | C18 (250 x 4.6 mm, 5 µm) | C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1 M Phosphate buffer | 8.5g ammonium (B1175870) acetate, 1.25g cupric sulphate, and 1.0g L-Isoleucine in 1000ml water |

| Mobile Phase B | Acetonitrile:Methanol (15:25) | Methanol |

| Gradient/Isocratic | Isocratic (60:40 A:B) | Isocratic (70:30 A:B) |

| Flow Rate | 1.0 mL/min | 0.7 mL/min |

| Detection | UV at 287 nm | UV at 340 nm |

| Column Temperature | Not specified | 42°C |

Table 3: Exemplary HPLC Conditions for the Analysis of Levofloxacin and its Impurities[6]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS methods offer higher sensitivity and specificity for the determination of Desmethyl Levofloxacin in biological matrices.

-

Sample Preparation: Protein precipitation is a common method for extracting the analyte from serum or plasma samples.

-

Chromatography: A C18 reversed-phase column is typically used with a gradient elution of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

-

Mass Spectrometry: Detection is achieved using a mass spectrometer, often in the positive electrospray ionization (ESI+) mode.

Analytical Workflow

Caption: General workflow for the analysis of Desmethyl Levofloxacin.

Pharmacological Properties

Mechanism of Action

As a metabolite of Levofloxacin, Desmethyl Levofloxacin is believed to exert its antibacterial effect through a similar mechanism. It inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death.

In Vitro Antibacterial Activity

N-desmethyl Levofloxacin has been shown to be an active metabolite with activity against a range of bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| S. aureus | 4 |

| S. epidermidis | 1 |

| B. subtilis | 1 |

| E. coli | 0.012 |

| P. aeruginosa | >4 |

| K. pneumoniae | 0.25 |

Table 4: In Vitro Antibacterial Activity of N-desmethyl Levofloxacin[4]

Conclusion

This technical guide provides a detailed overview of the chemical properties of this compound. The tabulated data on its physicochemical properties, along with the described protocols for its synthesis, purification, and analysis, offer a valuable resource for professionals in the pharmaceutical sciences. A thorough understanding of this compound is essential for the development of safe and effective levofloxacin-based therapies and for ensuring the quality of the active pharmaceutical ingredient.

References

- 1. This compound | C17H19ClFN3O4 | CID 71315760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caribjscitech.com [caribjscitech.com]

Understanding the Formation of Levofloxacin Impurities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of impurities in levofloxacin (B1675101), a widely used fluoroquinolone antibiotic. Understanding the origin, structure, and formation pathways of these impurities is critical for ensuring the quality, safety, and efficacy of levofloxacin drug products. This document summarizes key findings from scientific literature on process-related and degradation-related impurities, outlines analytical methodologies for their detection, and presents visual representations of degradation pathways and experimental workflows.

Core Concepts in Levofloxacin Impurity Formation

Impurities in levofloxacin can arise from two primary sources: the manufacturing process and degradation of the drug substance over time.[1] Process-related impurities are byproducts formed during the synthesis of the levofloxacin molecule.[1][2] These can include starting materials, intermediates, and products of side reactions.[2] Degradation products, on the other hand, result from the chemical breakdown of levofloxacin when exposed to stress conditions such as light, heat, humidity, acid, base, and oxidation.[1][3][4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict guidelines for the acceptable levels of these impurities in pharmaceutical products.[1]

Common Levofloxacin Impurities and Their Origins

Several impurities have been identified and characterized in levofloxacin bulk drug and finished dosage forms. These are often designated by letters (e.g., Impurity A, B, C) in pharmacopeias. The United States Pharmacopeia (USP) lists several known impurities.[5][6][7] Some of the commonly reported impurities include:

-

Levofloxacin Related Compound A: (S)-9-Fluoro-3-methyl-10-(piperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][7][8]-benzoxazine-6-carboxylic acid.[9]

-

Levofloxacin Related Compound B: (S)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][7][8]-benzoxazine-6-carboxylic acid.[9]

-

Levofloxacin N-oxide: A significant degradation product formed under oxidative and photolytic conditions.[10]

-

Desmethyl Levofloxacin: Results from the demethylation of the piperazine (B1678402) ring.[8]

-

Decarboxylated Levofloxacin: Formed through the loss of the carboxylic acid group.[8]

The formation of these and other impurities is often influenced by the specific synthetic route used in manufacturing and the storage conditions of the drug product.[2][5]

Degradation Pathways of Levofloxacin

Levofloxacin is susceptible to degradation under various stress conditions, leading to the formation of multiple degradation products. The primary degradation pathways involve:

-

Oxidation: Exposure to oxidizing agents can lead to the formation of Levofloxacin N-oxide and other oxidative degradation products.[3][4] Significant degradation has been observed under oxidative stress.[3]

-

Photodegradation: Exposure to light, particularly daylight, can cause the formation of Levofloxacin N-oxide.[10] Levofloxacin solutions should be protected from direct daylight to maintain stability.[10]

-

Acid and Base Hydrolysis: Levofloxacin can undergo hydrolysis under acidic and basic conditions, although it is relatively more stable towards basic hydrolysis.[11] Slight degradation is observed in acidic stress.[3][4]

-

Other Mechanisms: Other reported degradation mechanisms include demethylation, defluorination, decarboxylation, deamination, and hydroxylation, which can lead to a variety of transformation products.[8]

The following diagram illustrates a simplified overview of the major degradation pathways of levofloxacin.

Caption: Simplified Degradation Pathways of Levofloxacin.

Quantitative Data on Impurity Formation

The following table summarizes quantitative data from forced degradation studies, illustrating the extent of levofloxacin degradation and impurity formation under various stress conditions.

| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Major Degradation Products | Reference |

| Acid Hydrolysis | 5.0 M HCl | - | - | Minor | - | [4] |

| Base Hydrolysis | 5.0 M NaOH | - | - | No significant degradation | - | [4] |

| Oxidative | 30% H2O2 | - | - | Significant | Levofloxacin N-oxide | [4] |

| Thermal | - | - | 105 °C | No significant degradation | - | [4] |

| Photolytic | Daylight | - | Room Temperature | Slight | Levofloxacin N-oxide | [10] |

| Photocatalytic | BiVO4 catalyst, visible light | 170 min | - | ~76% | Multiple products | [8] |

Experimental Protocols for Impurity Analysis

The analysis of levofloxacin impurities is predominantly carried out using High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS) for identification.[1][12]

Representative HPLC Method for Levofloxacin and its Impurities

This protocol is a composite based on several reported methods.[3][5][11]

1. Chromatographic Conditions:

-

Column: Inertsil ODS-3V C18, 250 x 4.6 mm, 5 µm particle size.[5]

-

Mobile Phase: A mixture of a buffer solution and an organic modifier. For example, a buffer of 8.5 g/L ammonium (B1175870) acetate, 1.25 g/L cupric sulfate, and 1.0 g/L L-Isoleucine in water, mixed with methanol (B129727) in a 70:30 v/v ratio.[5]

-

Flow Rate: 0.7 mL/min.[5]

-

Column Temperature: 42°C.[5]

-

Detector Wavelength: 340 nm.[5]

-

Injection Volume: 25 µL.[5]

2. Preparation of Solutions:

-

Diluent: Mobile phase.[5]

-

Standard Solution: Prepare a solution of levofloxacin reference standard of a known concentration in the diluent.

-

Sample Solution: Dissolve the levofloxacin drug substance or a crushed tablet in the diluent to obtain a solution of a specific concentration.

3. System Suitability:

-

Inject the standard solution multiple times (e.g., five replicates).

-

The relative standard deviation (RSD) of the peak areas for the principal peak should be not more than 2.0%.

-

The tailing factor for the levofloxacin peak should be not more than 1.8.[5]

4. Analysis:

-

Inject the sample solution into the chromatograph.

-

Record the chromatogram and identify the peaks corresponding to levofloxacin and its impurities based on their retention times relative to the main peak.

-

Quantify the impurities using a suitable method, such as area normalization or by comparison to a reference standard of the impurity.

The following diagram illustrates a typical experimental workflow for the analysis of levofloxacin impurities.

Caption: Experimental Workflow for Levofloxacin Impurity Analysis.

Conclusion

The control of impurities in levofloxacin is a critical aspect of pharmaceutical development and manufacturing. A thorough understanding of the potential process-related impurities and degradation pathways is essential for developing robust manufacturing processes and stable formulations. The implementation of validated, stability-indicating analytical methods is necessary to ensure that the levels of impurities are maintained within acceptable limits throughout the shelf life of the drug product, thereby safeguarding patient safety and ensuring therapeutic efficacy.

References

- 1. veeprho.com [veeprho.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. akjournals.com [akjournals.com]

- 5. caribjscitech.com [caribjscitech.com]

- 6. Organic Impurity analysis of Levofloxacin Drug Material following USP monograph : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 7. lcms.cz [lcms.cz]

- 8. deswater.com [deswater.com]

- 9. nafdac.gov.ng [nafdac.gov.ng]

- 10. The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sphinxsai.com [sphinxsai.com]

- 12. [Impurity analysis and quality evaluation for commercial levofloxacin formulations using LC-MS/MS method] - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Toxicological Assessment of Desmethyl Levofloxacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Desmethyl Levofloxacin (B1675101) is a known metabolite of the widely used fluoroquinolone antibiotic, Levofloxacin. As with any drug metabolite or impurity, a thorough toxicological assessment is crucial to ensure patient safety. This technical guide provides a preliminary toxicological assessment of Desmethyl Levofloxacin, based on available data for the parent compound and related impurities, and framed within the context of current regulatory guidelines. Due to the limited publicly available toxicological data specific to Desmethyl Levofloxacin, this document emphasizes a "read-across" approach and outlines the necessary experimental protocols for a comprehensive evaluation. The primary focus is on genotoxicity and cardiovascular safety, two key areas of concern for pharmaceutical impurities.

Introduction

Levofloxacin is a broad-spectrum antibiotic that is primarily excreted unchanged in the urine. A small fraction, typically less than 5%, is metabolized into Desmethyl-levofloxacin and Levofloxacin N-oxide.[1][2][3][4][5][6] While Desmethyl Levofloxacin is a minor metabolite, its toxicological profile must be understood to ensure the overall safety of Levofloxacin. This guide summarizes the current state of knowledge and provides a roadmap for a formal toxicological assessment.

A safety data sheet for N-desmethyl Levofloxacin classifies it under "Acute toxicity, oral (Category 4)" with the hazard statement "Harmful if swallowed".[7][8] However, specific quantitative data such as an LD50 value are not publicly available.[7]

Regulatory Framework for Impurity Assessment: ICH M7 Guideline

The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[9][10][11][12][13] This guideline is central to the toxicological evaluation of impurities like Desmethyl Levofloxacin. The general principle involves a stepwise approach, starting with an in silico assessment of the molecule's structure for any alerts for mutagenicity. Depending on the outcome, in vitro and potentially in vivo studies are then conducted.

Below is a diagram illustrating the decision-making workflow according to the ICH M7 guideline.

Caption: ICH M7 Guideline Workflow for Impurity Assessment.

Comparative Toxicology of Levofloxacin and its Impurities

In the absence of direct toxicological data for Desmethyl Levofloxacin, a comparative analysis with the parent drug, Levofloxacin, and its other known impurities is informative.

Genotoxicity

-

Levofloxacin: The parent drug, Levofloxacin, has been studied for its mutagenic potential. In vitro studies, such as the sister chromatid exchange and chromosomal aberration tests, showed positive dose-dependent responses.[3] However, in vivo studies, including the mouse micronucleus test and unscheduled DNA synthesis test, did not show any mutagenicity.[3] This suggests that while there is some in vitro potential for genotoxicity, it may not translate to an in vivo effect under normal therapeutic use.[3]

This "alert-positive, Ames-negative" profile for other Levofloxacin impurities suggests that a similar outcome might be possible for Desmethyl Levofloxacin. However, this can only be confirmed through experimental testing.

Cardiovascular Safety (hERG Channel Inhibition)

Fluoroquinolones as a class have been associated with QT interval prolongation, which is a risk factor for torsades de pointes. This effect is often mediated by the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Studies have shown that some fluoroquinolones, such as sparfloxacin (B39565) and moxifloxacin, inhibit hERG currents.[18] Ciprofloxacin, however, did not show this effect.[18] Given this class effect, it is prudent to evaluate the potential for hERG inhibition by Desmethyl Levofloxacin.

Recommended Experimental Protocols

Based on the ICH M7 guideline and the toxicological profile of related compounds, the following experimental studies are recommended for a comprehensive toxicological assessment of Desmethyl Levofloxacin.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli.

Experimental Protocol (based on OECD Guideline 471):

-

Strain Selection: Utilize a minimum of five bacterial strains, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101) or TA102.[10] This combination detects both frameshift and base-pair substitution mutations.

-

Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.

-

Dose Selection: Use a minimum of five different analyzable concentrations of Desmethyl Levofloxacin, with the highest concentration being 5000 µ g/plate or the limit of solubility/cytotoxicity.

-

Exposure Method: Employ either the plate incorporation method or the pre-incubation method. In the plate incorporation method, the test substance, bacteria, and molten top agar (B569324) (with or without S9) are mixed and poured onto minimal glucose agar plates. In the pre-incubation method, the test substance and bacteria are incubated together before being mixed with the top agar and plated.

-

Controls: Include both negative (vehicle) and positive controls (known mutagens specific to each bacterial strain and metabolic activation condition) in each experiment.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Data Analysis: Count the number of revertant colonies on each plate. A positive result is indicated by a concentration-related increase in the number of revertant colonies and/or a reproducible increase of at least two-fold over the negative control.

Caption: Experimental Workflow for the Ames Test.

In Vitro Mammalian Cell Micronucleus Assay

The in vitro micronucleus test is designed to detect genotoxic damage that results in the formation of micronuclei in the cytoplasm of interphase cells.[9] These micronuclei contain either chromosome fragments (from clastogenic events) or whole chromosomes (from aneugenic events).

Experimental Protocol (based on OECD Guideline 487):

-

Cell Line Selection: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes, or TK6 cells.[9][11][12]

-

Metabolic Activation: As with the Ames test, perform the assay with and without an S9 metabolic activation system.[11]

-

Dose Selection and Cytotoxicity: Determine the appropriate concentration range of Desmethyl Levofloxacin based on a preliminary cytotoxicity assay. The highest concentration should induce approximately 50-60% cytotoxicity.

-

Treatment: Treat the cell cultures with at least three analyzable concentrations of the test substance and with positive and negative controls. The treatment duration is typically 3-6 hours with S9 and for a longer period (e.g., 24 hours) without S9.

-

Cytokinesis Block: Add Cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored for micronuclei.

-

Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Caption: Experimental Workflow for the In Vitro Micronucleus Assay.

hERG Potassium Channel Assay

This assay is crucial for assessing the potential of a compound to cause QT interval prolongation. The whole-cell patch-clamp technique is the gold standard for this evaluation.

Experimental Protocol (Manual Patch-Clamp):

-

Cell Line: Use a mammalian cell line stably expressing the hERG potassium channel, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells.

-

Solutions: Prepare appropriate intracellular and extracellular recording solutions. The test compound is dissolved in the extracellular solution at various concentrations.

-

Electrophysiological Recording:

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Apply a specific voltage-clamp protocol to elicit hERG currents. A common protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG channels. The FDA recommends a specific "step-ramp" protocol for CiPA (Comprehensive in vitro Proarrhythmia Assay) studies.[16]

-

Record baseline hERG currents in the absence of the test compound.

-

-

Compound Application: Perfuse the cell with increasing concentrations of Desmethyl Levofloxacin and record the hERG currents at each concentration until a steady-state effect is observed.

-

Controls: Use a vehicle control and a positive control (a known hERG inhibitor like dofetilide (B1670870) or E-4031) to validate the assay.

-

Data Analysis: Measure the amplitude of the hERG tail current at each concentration. Calculate the percentage of current inhibition relative to the baseline. Fit the concentration-response data to a suitable equation (e.g., the Hill equation) to determine the IC50 value (the concentration that causes 50% inhibition).

Caption: Experimental Workflow for the hERG Patch-Clamp Assay.

Data Presentation

The following tables summarize the available quantitative toxicological data for Levofloxacin and its impurities. It is important to note the absence of specific data for Desmethyl Levofloxacin.

Table 1: Acute Toxicity Data

| Compound | Species | Route | LD50 | Reference |

| Levofloxacin | Mouse | Oral | 1881 mg/kg | [1] |

| Rat | Oral | 1478 mg/kg | [1] | |

| Monkey | Oral | >250 mg/kg | [1] | |

| Desmethyl Levofloxacin | - | Oral | No data available | [7] |

Table 2: Genotoxicity Data

| Compound | Assay | System | Metabolic Activation (S9) | Result | Reference |

| Levofloxacin | Ames Test | S. typhimurium, E. coli | With & Without | Negative | [3] |

| Chromosomal Aberration | Chinese Hamster Cells | - | Positive (Dose-dependent) | [3] | |

| Sister Chromatid Exchange | Chinese Hamster Cells | - | Positive (Dose-dependent) | [3] | |

| Mouse Micronucleus Test | In vivo | - | Negative | [3] | |

| Levofloxacin N-oxide | Mouse Lymphoma Assay | In vitro | With & Without | Negative | [2][14] |

| Chromosomal Aberration | CHL Cells | With & Without | Negative (with a slight increase at high dose with S9) | [2][14] | |

| Descarboxyl Levofloxacin | Ames Test | In vitro | With & Without | Negative | [15][16][17] |

| Chromosomal Aberration | CHL Cells | With & Without | Negative (with a slight increase at high dose with S9) | [15][16][17] | |

| Desmethyl Levofloxacin | All | - | - | No data available |

Table 3: Cardiovascular Safety Data

| Compound | Assay | IC50 | Reference |

| Moxifloxacin | hERG Patch-Clamp | 29 µM (at 35°C) | |

| Sparfloxacin | hERG Patch-Clamp | 13.5 µg/ml | [18] |

| Ciprofloxacin | hERG Patch-Clamp | No effect up to 100 µg/ml | [18] |

| Desmethyl Levofloxacin | hERG Patch-Clamp | No data available |

Conclusion and Recommendations

The preliminary toxicological assessment of Desmethyl Levofloxacin is currently limited by the lack of specific experimental data. However, based on its status as a minor metabolite of Levofloxacin and the toxicological profiles of other Levofloxacin impurities, a tentative assessment can be made. The available information suggests that while an in silico structural alert for mutagenicity may be present (a common feature for quinolone structures), it is plausible that Desmethyl Levofloxacin would be non-mutagenic in subsequent in vitro assays, similar to Levofloxacin N-oxide and Descarboxyl Levofloxacin.

To provide a definitive toxicological assessment and to comply with regulatory expectations, the following studies are strongly recommended:

-

In Silico Assessment: Conduct a computational toxicology assessment using (Q)SAR models to identify any potential structural alerts for mutagenicity.

-

Ames Test: Perform a bacterial reverse mutation assay as per OECD Guideline 471.

-

In Vitro Mammalian Cell Micronucleus Assay: If the Ames test is negative but there are structural alerts, or as a standard part of a comprehensive assessment, conduct an in vitro micronucleus assay according to OECD Guideline 487.

-

hERG Assay: Given the class-related risk of QT prolongation with fluoroquinolones, a hERG potassium channel assay should be performed to assess the potential for cardiovascular toxicity.

The results of these studies will provide the necessary data to establish a safe level of exposure for Desmethyl Levofloxacin and to ensure that it does not pose a significant risk to patient safety.

References

- 1. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In silico and in vitro genotoxicity evaluation of levofloxacin n-oxide, an impurity in levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mutagenicity of the new quinolone antibacterial agent levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Desmethyl levofloxacin | C17H18FN3O4 | CID 10958963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. criver.com [criver.com]

- 6. nib.si [nib.si]

- 7. nucro-technics.com [nucro-technics.com]

- 8. academic.oup.com [academic.oup.com]

- 9. insights.inotiv.com [insights.inotiv.com]

- 10. sophion.com [sophion.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. fda.gov [fda.gov]

- 13. In silico and in vitro genotoxicity evaluation of descarboxyl levofloxacin, an impurity in levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. oecd.org [oecd.org]

- 15. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 16. enamine.net [enamine.net]

- 17. scantox.com [scantox.com]

- 18. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]

Desmethyl Levofloxacin Hydrochloride CAS number and molecular structure

An In-depth Technical Guide to Desmethyl Levofloxacin (B1675101) Hydrochloride

Introduction

Desmethyl Levofloxacin, a primary metabolite of the broad-spectrum fluoroquinolone antibiotic Levofloxacin, is a compound of significant interest in pharmaceutical research and development.[1][2] Levofloxacin is widely used to treat a variety of bacterial infections.[3] Its metabolism in humans is limited, with less than 5% of an administered dose being recovered in the urine as its desmethyl and N-oxide metabolites.[1][4] Understanding the properties, synthesis, and analytical quantification of Desmethyl Levofloxacin is crucial for comprehensive pharmacokinetic studies, impurity profiling, and toxicological assessments of the parent drug. This guide provides a detailed overview of Desmethyl Levofloxacin Hydrochloride, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

Desmethyl Levofloxacin is available commercially as both a free base and a hydrochloride salt. It is essential to distinguish between these forms, as their properties, including CAS numbers and molecular weights, differ. The following table summarizes the key physicochemical data for both entities.

| Property | Desmethyl Levofloxacin (Free Base) | This compound |

| Synonyms | (S)-9-Fluoro-2,3-dihydro-3-methyl-10-(piperazin-1-yl)-7-oxo-7H-pyrido[1,2,3-de][2][5]benzoxazine-6-carboxylic acid[6] | Levofloxacin Related Compound A; DN 5455 Hydrochloride[5] |

| CAS Number | 117707-40-1[5][7][8] | 2254176-11-7[9][10][11] |

| Molecular Formula | C₁₇H₁₈FN₃O₄[7][8][12] | C₁₇H₁₉ClFN₃O₄[5][9][10][13] |

| Molecular Weight | 347.34 g/mol [7][8][12] | 383.8 g/mol [5][9][11][13] |